5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, substituted with bromine, a dioxidotetrahydrothiophene group, a fluorobenzyl group, and a carboxamide functionality. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzofuran Core: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.
Attachment of the Dioxidotetrahydrothiophene Group:
Fluorobenzylation: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, using 2-fluorobenzyl bromide and a suitable base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the benzofuran core and the dioxidotetrahydrothiophene group suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group might enhance its binding affinity to certain proteins, while the dioxidotetrahydrothiophene group could influence its redox properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the dioxidotetrahydrothiophene group, which may alter its chemical and biological properties.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine atom, potentially affecting its reactivity and interactions.
5-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks both the dioxidotetrahydrothiophene and fluorobenzyl groups, significantly altering its properties.
Uniqueness
The unique combination of the bromine atom, dioxidotetrahydrothiophene group, and fluorobenzyl group in 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19BrFNO4S |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19BrFNO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3 |
InChI Key |
YMKKHEZWSFLKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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